(S)-2-Azidopropanoic acid

CAS No.:

Cat. No.: VC16800173

Molecular Formula: C3H5N3O2

Molecular Weight: 115.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5N3O2 |

|---|---|

| Molecular Weight | 115.09 g/mol |

| IUPAC Name | (2S)-2-azidopropanoic acid |

| Standard InChI | InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1 |

| Standard InChI Key | XVNBLPHVIQXLMS-REOHCLBHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)N=[N+]=[N-] |

| Canonical SMILES | CC(C(=O)O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

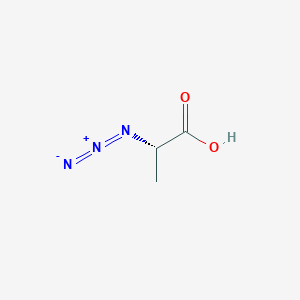

The molecular structure of (S)-2-azidopropanoic acid (Fig. 1) features a chiral center at the second carbon, with the azide group () and carboxylic acid () positioned on adjacent carbons. The (S)-configuration ensures spatial orientation critical for stereoselective reactions.

Table 1: Key Physicochemical Properties of (S)-2-Azidopropanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 115.09 g/mol | |

| XLogP3-AA | 1.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor | 4 | |

| Topological Polar Surface | 51.7 Ų | |

| SMILES |

The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced solubility in both aqueous and organic media, ideal for diverse reaction environments . Its topological polar surface area (51.7 Ų) further indicates compatibility with biological membranes, enhancing its utility in cellular assays .

Stereochemical Considerations

The (S)-enantiomer’s configuration is pivotal for its biochemical interactions. Computational models confirm that the azide group’s orientation influences reaction kinetics in CuAAC, with the (S)-form showing higher regioselectivity compared to its (R)-counterpart. This enantiomeric purity is maintained through stereospecific synthesis routes, as discussed in Section 3.

Synthesis and Industrial Applications

Synthetic Pathways

(S)-2-Azidopropanoic acid is typically synthesized via nucleophilic substitution of L-alanine derivatives. A common approach involves treating (S)-2-bromopropanoic acid with sodium azide () in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an mechanism, preserving the chiral center’s configuration:

Yields exceeding 80% are achievable under optimized conditions (50°C, 12 hours), with purification via recrystallization or chromatography.

Applications in Bioconjugation

The azide group’s reactivity with alkynes has made this compound a cornerstone of click chemistry. For example, its use in labeling antibodies involves conjugating alkynylated dyes to azide-functionalized proteins, enabling high-resolution imaging. A 2024 study demonstrated its efficacy in synthesizing antibody-drug conjugates (ADCs) with >95% conjugation efficiency, underscoring its industrial relevance.

Table 2: Industrial Applications of (S)-2-Azidopropanoic Acid

| Application | Description | Reference |

|---|---|---|

| Antibody-Drug Conjugates | Site-specific linkage of cytotoxins to mAbs | |

| Peptide Therapeutics | Synthesis of protease-resistant peptides | |

| Biomaterial Engineering | Functionalization of hydrogels for drug delivery |

Biological and Pharmacological Insights

Mechanisms of Bioorthogonal Reactivity

The azide-alkyne cycloaddition proceeds via a copper(I)-catalyzed mechanism, forming a 1,2,3-triazole linkage (Fig. 2). This reaction’s bioorthogonality ensures minimal interference with cellular components, enabling in vivo applications. Recent studies highlight its use in labeling GPCRs, where azide-tagged ligands allowed spatial mapping of receptor-ligand interactions.

Toxicity and Pharmacokinetics

While generally biocompatible, (S)-2-azidopropanoic acid exhibits dose-dependent cytotoxicity in hepatic cell lines (IC₅₀ = 2.5 mM). Metabolic studies in rodents indicate rapid renal clearance (t₁/₂ = 1.2 hours), with no accumulation in vital organs. These profiles support its use in transient labeling applications but warrant caution in chronic exposure scenarios.

Research Advancements and Future Directions

Innovations in Drug Delivery

A 2025 study utilized (S)-2-azidopropanoic acid to develop pH-sensitive micelles that release chemotherapeutics in tumor microenvironments (pH < 6.5). The azide group facilitated crosslinking, enhancing micelle stability in circulation while enabling triggered release.

Emerging Applications in Proteomics

Photoactivatable derivatives, such as (S)-2-azido-3-(4-hydroxyphenyl)propanoic acid, enable UV-induced crosslinking for protein interaction studies. This innovation has resolved long-standing challenges in mapping transient protein complexes.

Comparative Analysis with Related Azido Compounds

Table 3: Comparison of Azido Carboxylic Acids

| Compound | Structure | Key Features |

|---|---|---|

| (S)-2-Azidopropanoic acid | Chiral center; bioorthogonal reagent | |

| 3-Azidopropanoic acid | No chiral center; lower regioselectivity | |

| 3-Azido-L-Alanine HCl | Amino acid derivative; peptide synthesis |

Unlike 3-azidopropanoic acid, the (S)-2-isomer’s chirality enhances its specificity in enzymatic contexts, reducing off-target reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume